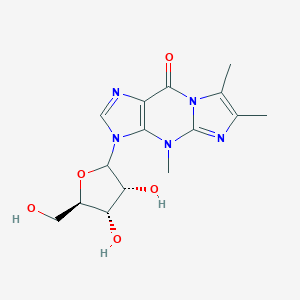

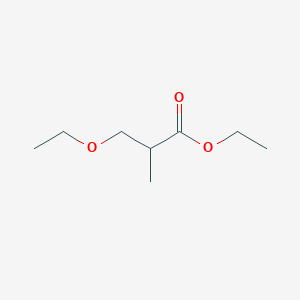

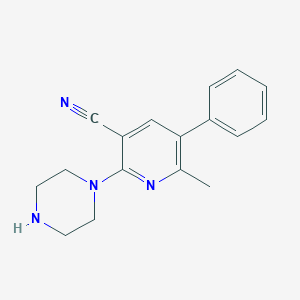

![molecular formula C15H24O14 B025944 4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid CAS No. 101769-91-9](/img/structure/B25944.png)

4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid

説明

Heptosyl-2-keto-3-deoxyoctonate is a complex carbohydrate derivative that plays a crucial role in the structure of lipopolysaccharides, which are components of the outer membrane of Gram-negative bacteria. This compound is significant in the field of microbiology and biochemistry due to its involvement in bacterial cell wall integrity and immune response modulation .

準備方法

Synthetic Routes and Reaction Conditions: Heptosyl-2-keto-3-deoxyoctonate can be synthesized through the mild acid hydrolysis of glycolipids derived from bacterial sources such as Salmonella mutants. The process involves the liberation of the compound along with other split products, which are then separated by electrophoresis .

Industrial Production Methods: Industrial production of heptosyl-2-keto-3-deoxyoctonate typically involves the extraction of lipopolysaccharides from bacterial cultures followed by hydrolysis and purification steps. The phenol-water extraction method is commonly used to isolate lipopolysaccharides, which are then subjected to acid hydrolysis to release heptosyl-2-keto-3-deoxyoctonate .

化学反応の分析

Types of Reactions: Heptosyl-2-keto-3-deoxyoctonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Periodate oxidation is commonly used to analyze the structure of heptosyl-2-keto-3-deoxyoctonate.

Reduction: Sodium borohydride can be used for the reduction of specific functional groups within the compound.

Substitution: Phosphorylethanolamine is a common substituent that attaches to the heptosyl-2-keto-3-deoxyoctonate structure.

Major Products Formed: The major products formed from these reactions include phosphorylated derivatives and reduced forms of the compound, which are useful in various biochemical analyses .

科学的研究の応用

Heptosyl-2-keto-3-deoxyoctonate has a wide range of applications in scientific research:

Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides.

Biology: The compound is crucial in understanding the structure and function of bacterial lipopolysaccharides, which are important for bacterial virulence and immune response.

Medicine: Research on heptosyl-2-keto-3-deoxyoctonate contributes to the development of antibiotics and vaccines targeting Gram-negative bacteria.

作用機序

Heptosyl-2-keto-3-deoxyoctonate exerts its effects by forming a crucial part of the lipopolysaccharide structure in bacterial cell walls. It acts as a bridge between the polysaccharide portion and lipid A, contributing to the stability and integrity of the bacterial outer membrane. This structural role is vital for the bacteria’s ability to evade the host immune system and maintain cell wall integrity .

類似化合物との比較

2-Keto-3-deoxyoctonate: A closely related compound that also plays a role in bacterial lipopolysaccharides.

Heptosyl-2-keto-3-deoxygluconate: Another derivative with similar structural properties but different biological functions.

Uniqueness: Heptosyl-2-keto-3-deoxyoctonate is unique due to its specific role in the lipopolysaccharide structure of Gram-negative bacteria. Its ability to form stable ketosidic linkages and undergo various chemical modifications makes it a valuable compound for research and industrial applications .

特性

IUPAC Name |

4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O14/c16-2-4(18)1-5(19)12(9(23)10(24)14(26)27)28-15-11(25)7(21)8(22)13(29-15)6(20)3-17/h2,5-13,15,17,19-25H,1,3H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPZLDGWKNBZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)OC1C(C(C(C(O1)C(CO)O)O)O)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906619 | |

| Record name | 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-91-9 | |

| Record name | D-manno-2-Octulosuronic acid, 3-deoxy-5-O-[(6ξ)-α-D-manno-heptopyranosyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101769-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptosyl-2-keto-3-deoxyoctonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

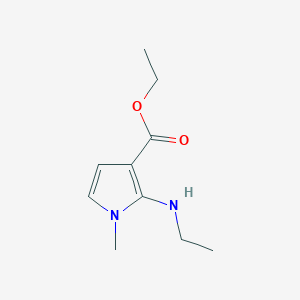

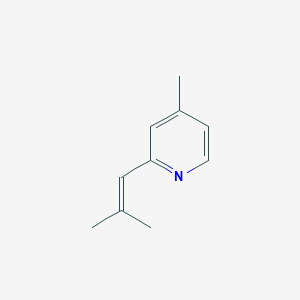

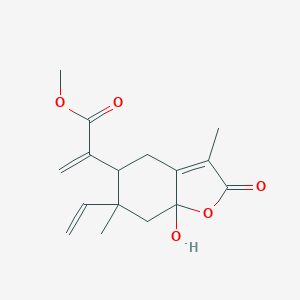

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

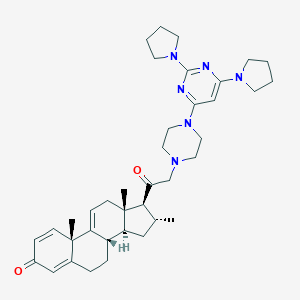

![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)